N-(4-(4-((4-Phenoxyphenyl)amino)-3,5-thiazolyl)phenyl)ethanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amide, a thiazole, and a phenoxy group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a thiazole ring, a type of heterocyclic aromatic ring containing sulfur and nitrogen, could impart interesting electronic properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of an amide group could influence its solubility in water and other solvents .Scientific Research Applications
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- Application : N-(4-phenoxyphenyl)benzamide derivatives are being studied as potential SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitors . Abnormal activation of the signal cascade of with-no-lysine kinase (WNK) with OSR1 (oxidative stress-responsive kinase 1)/SPAK and NCC (NaCl cotransporter) results in characteristic salt-sensitive hypertension .
- Method : Based on the structure of a lead compound, researchers examined the SAR of N-(4-phenoxyphenyl)benzamide derivatives .
- Results : They developed a compound as a potent SPAK inhibitor . This compound is a promising candidate for a new class of antihypertensive drugs .
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- Application : Molecular structures of similar compounds synthesized via Schiff bases reduction route are reported . These compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The compounds were synthesized via a Schiff bases reduction route .
- Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-16(27)24-18-9-7-17(8-10-18)22-15-29-23(26-22)25-19-11-13-21(14-12-19)28-20-5-3-2-4-6-20/h2-15H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVJZAGZGBYWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-((4-Phenoxyphenyl)amino)-3,5-thiazolyl)phenyl)ethanamide |
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